molecular formula C19H19N5O3S3 B3009726 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 686772-03-2

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3009726
CAS No.: 686772-03-2
M. Wt: 461.57
InChI Key: OICVUCBJDHCLAH-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling node in immunoreceptor and integrin signaling pathways. Its mechanism of action involves competitive binding to the ATP-binding site of SYK, thereby suppressing downstream signaling cascades . This compound is of significant research value in the fields of immunology and oncology, particularly for investigating B-cell receptor-mediated activation in autoimmune diseases like rheumatoid arthritis and lupus, as well as Fc receptor signaling in inflammatory conditions. SYK inhibition has emerged as a promising therapeutic strategy for targeting hematological malignancies . Researchers utilize this small molecule probe to elucidate the role of SYK in cellular processes such as proliferation, adhesion, and phagocytosis, providing critical insights for preclinical drug discovery. This product is supplied with high chemical purity and is intended for Research Use Only, strictly not for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S3/c1-3-15-22-23-18(30-15)21-14(25)10-29-19-20-11-8-9-28-16(11)17(26)24(19)12-6-4-5-7-13(12)27-2/h4-7H,3,8-10H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICVUCBJDHCLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its various biological activities based on available research findings.

Chemical Structure and Properties

The compound has a complex structure with a molecular formula of C24H26N6O4S2 and a molecular weight of 526.6 g/mol. Its detailed chemical structure can be represented as follows:

\text{N 5 ethyl 1 3 4 thiadiazol 2 yl 2 3 2 methoxyphenyl 4 oxo 3H 4H 6H 7H thieno 3 2 d pyrimidin 2 yl sulfanyl}acetamide}

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance:

  • A study evaluated the antimicrobial activity of various thiadiazole derivatives against Xanthomonas oryzae and Rhizoctonia solani. Some compounds exhibited significant antibacterial effects at concentrations as low as 100 μg/mL .
Compound NameTarget OrganismInhibition Rate (%)Concentration (μg/mL)
Thiadiazole DerivativeX. oryzae30%100
Thiadiazole DerivativeR. solani56%100

This suggests that the compound may share similar properties due to its structural components.

Cytotoxicity and Anticancer Activity

Research on related compounds indicates that thiadiazole derivatives possess notable cytotoxic properties. For example:

  • Cytotoxicity Against Cancer Cell Lines : A derivative of thiadiazole demonstrated an IC50 value of 3.3 μM against the MDA-MB-231 breast cancer cell line, outperforming cisplatin in terms of efficacy .
  • Molecular Docking Studies : Molecular docking studies have suggested that these compounds interact effectively with key biological targets involved in cancer progression, which may lead to the development of new anticancer agents .

Anti-inflammatory and Analgesic Properties

Thiadiazole derivatives have also been investigated for their anti-inflammatory and analgesic activities:

  • A study reported that certain thiadiazole-linked compounds exhibited significant anti-inflammatory effects in animal models, suggesting their potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiadiazoles inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Disruption of Membrane Integrity : Some studies indicate that these compounds can disrupt microbial cell membranes, leading to cell death.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable anticonvulsant properties. For instance, compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide have shown effectiveness in in vivo models for epilepsy. A study demonstrated that certain derivatives provided significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) methods. The compound was found to be more effective than standard treatments such as valproic acid .

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial activities. In a study involving various synthesized compounds, some exhibited significant antibacterial effects against pathogens like Xanthomonas oryzae and Fusarium graminearum. Specifically, certain thiadiazole derivatives demonstrated inhibition rates that surpassed those of commercial bactericides .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are noteworthy. Compounds derived from the 1,3,4-thiadiazole scaffold have been shown to inhibit the growth of various cancer cell lines. For example, one derivative exhibited an IC50 value of 0.28 µg/mL against breast cancer cells (MCF-7) and 0.52 µg/mL against lung carcinoma cells (A549). Structure–activity relationship studies suggest that the substituents on the phenyl ring significantly influence their cytotoxic activity .

Case Study 1: Anticonvulsant Efficacy

In a comparative study evaluating the anticonvulsant efficacy of newly synthesized thiadiazole derivatives against established medications like phenytoin and valproic acid, one compound demonstrated superior protective effects in MES models with an effective dose (ED50) significantly lower than that of the controls .

Case Study 2: Antimicrobial Activity

A series of synthesized thiadiazole compounds were tested against various bacterial strains. The results indicated that certain compounds not only inhibited bacterial growth effectively but also showed lower toxicity profiles compared to existing antibiotics .

Case Study 3: Cytotoxicity in Cancer Models

A detailed investigation into the cytotoxic effects of thiadiazole derivatives revealed that specific structural modifications led to enhanced activity against cancer cell lines. The binding interactions with tubulin were analyzed through molecular docking studies to understand the mechanism behind their anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound is compared to four analogs (Table 1), highlighting substituent variations that influence molecular interactions and properties:

Compound ID Thiadiazole Substituent Core Heterocycle Aryl Substituent Molecular Formula Key Identifier (e.g., ZINC/CHEMBL)
Target Compound 5-Ethyl Thieno[3,2-d]pyrimidin-4-one 2-Methoxyphenyl C22H22N6O3S3 ZINC2720726
Analog 1 5-Methyl Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl (p-tolyl) C20H20N6O2S3 ZINC2459465
Analog 2 5-Phenyl Thieno[2,3-d]pyrimidin-4-one 3,4-Dimethylphenyl C31H24N6O2S3 ZINC2890724
Analog 3 5-Ethyl Pyridazine-thiophene hybrid Thien-2-yl C15H14N6OS3 CHEMBL1307806
Key Observations:
  • Thiadiazole Substituent: The ethyl group in the target compound may enhance lipophilicity compared to methyl (Analog 1) but reduce solubility relative to hydrogen-bonding groups.
  • The methoxy group may improve metabolic stability compared to methyl .
  • Core Heterocycle: The thieno[3,2-d]pyrimidin-4-one core in the target compound and Analog 1 is distinct from the pyridazine-thiophene hybrid in Analog 3, which likely alters electronic properties and binding affinity .

Physicochemical Properties

  • Lipophilicity : The ethyl and methoxy substituents likely increase logP compared to Analog 1 (methyl and p-tolyl) but decrease it relative to Analog 2 (phenyl and dimethylphenyl) .
  • Hydrogen-Bonding Capacity : The methoxy and sulfanyl groups in the target compound may enhance hydrogen-bonding interactions, improving target affinity over Analog 3’s pyridazine-thiophene hybrid .

Pharmacological Potential and Challenges

  • Target Affinity: Thieno[3,2-d]pyrimidin-4-one derivatives are known kinase inhibitors. The 2-methoxyphenyl group in the target compound may improve selectivity for enzymes with hydrophobic active sites (e.g., tyrosine kinases) compared to Analog 1’s p-tolyl group .
  • Metabolic Stability : The ethyl group may slow oxidative metabolism relative to methyl (Analog 1), while the methoxy group could reduce CYP450-mediated deactivation compared to halogenated analogs (e.g., ’s chloro-fluorophenyl derivative) .
  • Solubility Limitations: High molecular weight and lipophilic substituents may necessitate formulation strategies (e.g., prodrugs or nanoencapsulation) to improve bioavailability.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized using stepwise coupling reactions?

  • Methodology : Employ a multi-step approach involving (i) activation of the thiadiazole core with reagents like triethylamine in DMSO, (ii) coupling with thienopyrimidinone derivatives under controlled heating (e.g., 90°C), and (iii) purification via solvent evaporation and recrystallization. Reaction progress should be monitored via TLC, and intermediates characterized by 1^1H NMR and mass spectrometry to ensure fidelity .
  • Key Considerations : Adjust stoichiometric ratios of reactants (e.g., chloroacetyl chloride to amine intermediates) to minimize side products. Use inert atmospheres to prevent oxidation of sulfur-containing moieties.

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve aromatic protons (e.g., 2-methoxyphenyl substituents) and thiadiazole/thienopyrimidinone backbone signals. Coupling constants (e.g., J=7.2HzJ = 7.2 \, \text{Hz} for indole derivatives) help assign stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for sulfanyl and acetamide linkages .
  • Elemental Analysis : Verify empirical formulas (e.g., C, H, N, S content) to confirm purity .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically addressed?

  • Methodology :

  • Dose-Response Studies : Test the compound across a broad concentration range (e.g., 0.1–100 µM) to identify non-specific cytotoxicity thresholds .
  • Selectivity Profiling : Use kinase or protease panels to differentiate target-specific effects from off-target interactions.
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. chloro groups on the phenyl ring) to isolate contributions to bioactivity .
    • Data Interpretation : Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) to rule out methodological artifacts .

Q. What computational strategies are effective for predicting this compound’s binding interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., lipoxygenase or kinases) based on crystal structures from the PDB .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes and identify critical hydrogen bonds or π-π stacking interactions .
  • AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to predict synthetic pathways or pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. How can derivatives of this compound be rationally designed to improve metabolic stability?

  • Methodology :

  • Bioisosteric Replacement : Substitute the thiadiazole ring with 1,2,4-triazole or oxadiazole moieties to enhance metabolic resistance while retaining activity .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to increase solubility and prolong half-life .
  • In Silico ADMET Prediction : Tools like SwissADME can forecast CYP450 metabolism sites and guide structural modifications to avoid rapid clearance .

Methodological Notes

  • Synthesis Challenges : The sulfanyl (-S-) linkage is prone to oxidation; use antioxidants (e.g., BHT) during purification to preserve integrity .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) meticulously, as minor variations can drastically alter yields or bioactivity .
  • Advanced Characterization : X-ray crystallography or cryo-EM can resolve ambiguities in stereochemistry not clarified by NMR .

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